molecular formula C12H17NO3 B15090287 N,N-Diethyl-4-hydroxy-2-methoxy-benzamide

N,N-Diethyl-4-hydroxy-2-methoxy-benzamide

Cat. No.: B15090287
M. Wt: 223.27 g/mol
InChI Key: JOFSVQXYVQXDGW-UHFFFAOYSA-N
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Description

Overview of the Benzamide (B126) Scaffold in Organic and Medicinal Chemistry

The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, is a fundamental structure in organic chemistry. walshmedicalmedia.com This arrangement serves as a valuable building block for synthesizing more complex molecules. In medicinal chemistry, the benzamide framework is a common feature in a multitude of pharmaceutical compounds. walshmedicalmedia.com Its prevalence is due to the amide bond's stability and its capacity to form crucial hydrogen bonds with biological targets. Benzamide derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. walshmedicalmedia.com Numerous studies have focused on synthesizing novel benzamide derivatives to explore and enhance these biological potencies. walshmedicalmedia.comresearchgate.net

Significance of Functionalized Aromatic Amides as Versatile Chemical Entities

Functionalized aromatic amides, a class that includes substituted benzamides, are highly versatile chemical entities. The ability to modify the aromatic ring with various substituents allows for the fine-tuning of the molecule's steric and electronic properties. This adaptability makes them crucial in materials science and drug discovery. Research has demonstrated that introducing specific functional groups, such as hydroxy (-OH) and methoxy (B1213986) (-OCH3) moieties, can significantly influence the biological activity of the compound. mdpi.com For instance, the presence of these groups has been linked to enhanced antioxidant capabilities in certain benzazole derivatives. mdpi.com The study of functionalized aromatic amides continues to be an active area of research, with efforts to create novel compounds with tailored properties for specific applications. mdpi.comnih.gov

Specific Research Focus: N,N-Diethyl-4-hydroxy-2-methoxy-benzamide within the Landscape of Benzamide Analogues

Within the diverse family of benzamide analogues, this compound is a compound of specific interest due to its unique substitution pattern. It features a diethylamide group, a hydroxyl group at the para-position (C4), and a methoxy group at the ortho-position (C2) of the benzene ring. While extensive research on this exact isomer is not widely published, its structural components are well-studied in other benzamide derivatives.

Detailed research findings on regioisomers, such as N,N-diethyl-2-hydroxy-4-methoxybenzamide and N,N-diethyl-4-hydroxy-3-methoxybenzamide, highlight the importance of substituent placement on chemical and biological properties. uni.lustenutz.eu For example, the regioisomer N,N-diethyl-2-hydroxy-4-methoxybenzamide is documented under CAS number 19351-21-4. The analysis of this compound, therefore, stands as an intriguing subject for further investigation to elucidate its unique chemical behavior and potential applications.

Table 1: Chemical Data for this compound

Compound Index

Table 2: List of Chemical Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N,N-diethyl-4-hydroxy-2-methoxybenzamide

InChI

InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)10-7-6-9(14)8-11(10)16-3/h6-8,14H,4-5H2,1-3H3

InChI Key

JOFSVQXYVQXDGW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)O)OC

Origin of Product

United States

Synthetic Methodologies for N,n Diethyl 4 Hydroxy 2 Methoxy Benzamide and Structural Analogues

Classical Amide Bond Formation Strategies

The direct condensation of a carboxylic acid and a secondary amine is generally unfavorable and requires activation of the carboxylic acid. Two of the most common strategies involve the conversion of the carboxylic acid to a more reactive acyl halide or its activation in situ using coupling reagents.

A reliable and long-standing method for forming amide bonds is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. For the synthesis of N,N-Diethyl-4-hydroxy-2-methoxy-benzamide, this would first require the conversion of 4-hydroxy-2-methoxybenzoic acid to its corresponding acyl chloride, 4-hydroxy-2-methoxybenzoyl chloride. This activation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comgoogle.com The presence of the phenolic hydroxyl group may require a protection strategy to prevent unwanted side reactions.

Once the acyl chloride is formed, it is reacted with a secondary amine, in this case, diethylamine (B46881) (Et₂NH), to form the desired amide. The reaction releases hydrochloric acid (HCl), which is typically neutralized by the addition of a base, such as an excess of the amine itself, triethylamine (B128534) (Et₃N), or an aqueous base like sodium hydroxide (B78521) (NaOH). prepchem.comnih.gov

A general procedure for a similar reaction is as follows: The carboxylic acid is dissolved in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) and cooled. Oxalyl chloride and a catalytic amount of DMF are added, and the mixture is stirred until the conversion to the acyl chloride is complete. chemicalbook.com In a separate flask, diethylamine is dissolved in the same solvent, often with an additional base. The freshly prepared acyl chloride solution is then added dropwise to the amine solution at a controlled temperature, typically 0 °C to room temperature. prepchem.com After the reaction is complete, an aqueous workup is performed to remove byproducts and isolate the final amide.

Reagent/ParameterConditionPurpose
Chlorinating AgentThionyl Chloride or Oxalyl ChlorideActivates the carboxylic acid
CatalystN,N-Dimethylformamide (DMF)Facilitates acyl chloride formation
AmineDiethylamineNucleophile for amide bond formation
BaseTriethylamine or excess DiethylamineNeutralizes HCl byproduct
SolventDichloromethane, TolueneInert reaction medium
Temperature0 °C to Room TemperatureControls reaction rate

Modern synthetic chemistry often favors direct coupling methods that avoid the isolation of harsh acyl chloride intermediates. These methods rely on in situ activation of the carboxylic acid using a variety of coupling reagents.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to facilitate amide bond formation. nih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond. A significant byproduct of this reaction is a urea (B33335) derivative (dicyclohexylurea or a water-soluble urea from EDC), which needs to be removed from the reaction mixture. sci-hub.st

To improve reaction efficiency and suppress side reactions, particularly racemization in the case of chiral carboxylic acids, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govluxembourg-bio.com HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine to yield the desired amide. luxembourg-bio.com The use of 4-(dimethylamino)pyridine (DMAP) can also serve as an acyl transfer agent to form a highly reactive acyliminium ion intermediate, further enhancing the reaction rate. nih.govsci-hub.st

Coupling ReagentAdditiveKey Feature
EDC (water-soluble)HOBt, DMAPByproduct is water-soluble, simplifying purification. nih.govsci-hub.st
DCC (organic-soluble)HOBtByproduct (DCU) precipitates and can be filtered off.

For more challenging couplings, particularly with sterically hindered substrates or less nucleophilic amines, more powerful coupling reagents are employed. Phosphonium salts, like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium salts, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), have proven to be exceptionally effective.

These reagents react with the carboxylic acid to form activated esters (OBt or OAt esters) that are highly reactive towards amines. sci-hub.st HATU, for example, generates an OAt active ester which benefits from the anchimeric assistance of the pyridine (B92270) nitrogen, making it one of the most efficient coupling reagents available. These reagents are typically used in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the acid formed during the activation step. The choice of reagent often depends on the specific substrates and the desired reaction conditions, with HATU and PyBOP being preferred for rapid and efficient couplings.

ReagentReagent TypeBaseAdvantage
HATU Uronium SaltDIPEAHigh reactivity, less epimerization.
PyBOP Phosphonium SaltDIPEAExcellent for hindered couplings and peptide synthesis.

Carboxylic Acid Activation and Coupling Reactions

Directed Ortho-Metalation (DoM) Strategies for Aromatic Functionalization

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method allows for the introduction of substituents specifically at the position ortho (adjacent) to a directing metalation group (DMG).

In the context of this compound, both the tertiary amide (-CONEt₂) and the methoxy (B1213986) (-OCH₃) groups can function as effective DMGs. wikipedia.orgsci-hub.se The heteroatoms (oxygen and nitrogen) in these groups coordinate to a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA). uwindsor.caharvard.edu This coordination directs the deprotonation (lithiation) to the nearest ortho position. wikipedia.orgbaranlab.org

The tertiary amide is a particularly powerful DMG. sci-hub.se Therefore, starting with N,N-diethyl-2-methoxybenzamide, the lithiation would be directed by the amide group. The relative directing ability of the substituents would determine the site of metalation. The amide group is generally a stronger director than the methoxy group.

Once the aryllithium intermediate is formed, it can be quenched with a suitable electrophile to introduce a new functional group. To synthesize the target molecule via this route, one could start with N,N-diethyl-2-methoxybenzamide, perform a DoM reaction, and then introduce the hydroxyl group at the 4-position. However, direct hydroxylation can be complex. A more common approach is to introduce a group that can be later converted to a hydroxyl group. For instance, quenching the lithiated intermediate with a borate (B1201080) ester followed by oxidation would yield the desired 4-hydroxy product.

This strategy offers a high degree of regiocontrol that is often difficult to achieve through classical electrophilic aromatic substitution, which would typically yield a mixture of ortho and para products. wikipedia.org

ParameterDescription
Directing Groups (DMG) -CONEt₂, -OCH₃
Organolithium Base s-BuLi, n-BuLi
Additive TMEDA
Electrophile Borate ester (for subsequent oxidation to -OH)
Key Advantage High regioselectivity for ortho substitution. wikipedia.orgsci-hub.se

Electrophilic Quenching for Hydroxyl and Methoxy Moiety Introduction or Modification

The introduction or modification of hydroxyl and methoxy groups on a benzamide (B126) scaffold can be achieved through electrophilic quenching of a reactive intermediate. This strategy often relies on the directed ortho-metalation (DoM) reaction, where the N,N-diethylamide group directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position on the aromatic ring. The resulting aryllithium species is a potent nucleophile that can react with various electrophiles to introduce specific functional groups.

For the introduction of a hydroxyl group, the lithiated intermediate can be quenched with an electrophilic oxygen source. Common reagents for this purpose include molecular oxygen (O₂), followed by a reductive workup, or more controlled reagents like molybdenum peroxide complexes (e.g., MoOPH, oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).

Similarly, a methoxy group can be introduced by quenching the aryllithium species with an electrophilic methylating agent. While methyl iodide is a common methylating agent, its reactivity can sometimes lead to side reactions. Alternative electrophiles for methoxylation are not as straightforward. A more common approach is to first introduce a hydroxyl group and then subsequently methylate it using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. Modification of an existing methoxy group, such as demethylation to a hydroxyl group, is typically achieved using strong acids like HBr or Lewis acids like boron tribromide (BBr₃).

Studies on the reactions of substituted benzimidazoles in superacids like triflic acid (CF₃SO₃H) have provided insights into the behavior of related heterocyclic structures under highly electrophilic conditions. nih.govnih.gov In these environments, carbonyl and hydroxyalkyl groups can be activated to generate dicationic electrophilic species, which then react with arenes in Friedel-Crafts-type reactions. nih.govnih.gov This highlights the potential for generating highly reactive intermediates from hydroxyl and methoxy-containing aromatic compounds for further functionalization.

Multi-Step Synthesis from Readily Available Precursors

Constructing this compound often involves a multi-step sequence starting from simpler, commercially available aromatic compounds. The choice of starting material and the order of reactions are crucial for achieving the desired substitution pattern efficiently.

Strategies Involving Phenol (B47542) and Benzoic Acid Derivatives

Syntheses frequently commence with substituted phenols or benzoic acids, which provide a foundational piece of the final structure.

From Phenol Derivatives: A synthesis starting from a phenol derivative, such as p-methoxyphenol, would require the introduction of the carboxylic acid (or a precursor) at the 2-position and the conversion of this acid to the N,N-diethylamide. This could involve an initial ortho-formylation or ortho-carboxylation of the phenol, followed by oxidation and amidation. The hydroxyl group often requires protection during these steps to prevent unwanted side reactions. Multi-step conversions of substituted phenols are a known strategy for producing more complex molecules. researchgate.netsyrris.jp For example, a research effort focused on synthesizing N,N-diethyl-2-hydroxybenzamide started from methyl salicylate (B1505791) (a phenol derivative), reacting it with diethylamine. researchgate.net

From Benzoic Acid Derivatives: Starting with a benzoic acid derivative, like 4-hydroxy-2-methoxybenzoic acid, simplifies the process to the formation of the amide bond. This is the most direct approach if the substituted benzoic acid is available. The carboxylic acid is typically activated first to facilitate the reaction with diethylamine. Common methods for activation include conversion to an acyl chloride, use of coupling reagents, or as discussed later, specialized reactions like the Mitsunobu reaction. A standard laboratory preparation of N,N-diethylbenzamide involves the reaction of benzoyl chloride with diethylamine. prepchem.comorgsyn.org

Sequential Functional Group Installation and Modification

The synthesis of polysubstituted aromatic compounds like this compound requires careful planning of the sequence of functional group installation. The activating and directing effects of the substituents play a critical role in the success of electrophilic aromatic substitution reactions.

Therefore, a more plausible sequence could be:

Start with a precursor like 2,4-dihydroxybenzoic acid.

Selectively methylate the 2-hydroxyl group. This can be challenging and may require protecting the other hydroxyl and the carboxylic acid.

Form the N,N-diethylamide from the carboxylic acid.

Remove any protecting groups.

This strategic, step-by-step approach is essential for building complex, polyfunctionalized aromatic molecules. rsc.org

Non-Classical and Advanced Synthetic Approaches

Modern organic synthesis offers several advanced methods for the construction of amides, which can provide advantages over traditional techniques in terms of mildness, efficiency, and substrate scope.

Mitsunobu Reaction for Amide Synthesis from Carboxylic Acids and Amines

The Mitsunobu reaction is a versatile method for forming esters, ethers, and C-N bonds. nih.gov While classically used for coupling alcohols with acidic pronucleophiles, a non-classical application has been developed for the direct synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine. nih.govtandfonline.com This reaction typically involves triphenylphosphine (B44618) (PPh₃) as a reducing agent and an azodicarboxylate, such as diisopropylazodicarboxylate (B7806520) (DIAD), as an oxidizing agent. nih.govtandfonline.comorganic-synthesis.com

The proposed mechanism proceeds through a non-classical acyloxyphosphonium ion intermediate rather than the traditional alkoxyphosphonium ion. nih.govtandfonline.com This methodology has been successfully applied to a range of ortho-, meta-, and para-substituted benzoic acids, accommodating both electron-donating and electron-withdrawing groups. nih.govtandfonline.com

Table 1: Synthesis of N,N-Diethylbenzamides using the Mitsunobu Reaction. nih.govtandfonline.com
Starting Benzoic AcidProductYield (%)
4-Methoxybenzoic acidN,N-Diethyl-4-methoxybenzamide85
3-Methoxybenzoic acidN,N-Diethyl-3-methoxybenzamide82
2-Methoxybenzoic acidN,N-Diethyl-2-methoxybenzamide80
4-Nitrobenzoic acidN,N-Diethyl-4-nitrobenzamide88
Benzoic acidN,N-Diethylbenzamide84

General conditions: Benzoic acid (1.0 eq), triphenylphosphine (1.2 eq), diethylamine (1.2 eq), and DIAD (1.2 eq) in toluene, heated to reflux. nih.govtandfonline.com

Oxidative Amidation Reactions

Oxidative amidation represents another modern approach to amide bond formation, often utilizing transition metal catalysts. These reactions can form amides from various starting materials, such as aldehydes or tertiary amines, under oxidative conditions.

One such method involves the copper-catalyzed oxidative amidation of aldehydes with amines in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org This approach is valued for its use of economical and abundant reagents. organic-chemistry.org While this would require 4-hydroxy-2-methoxybenzaldehyde (B14303) as a precursor, it offers a pathway that avoids the use of carboxylic acid activating agents.

Another innovative strategy is the oxidative coupling of tertiary amines with carboxylic acids. For example, the synthesis of N,N-diethyl-3-methylbenzamide (DEET) has been achieved by reacting 3-toluic acid with N,N-diethylformamide, catalyzed by a copper-based metal-organic framework with TBHP as the oxidant. mdpi.com This reaction proceeds with high conversion and yield, showcasing the potential of catalytic oxidative methods for preparing N,N-diethylbenzamide analogues. mdpi.com

Table 2: Examples of Oxidative Amidation Reactions.
Starting MaterialsCatalyst/ReagentsProductKey FeaturesReference
Aldehydes, AminesCuI / N-heterocyclic carbene, TBHPAmidesSimple, broad substrate scope organic-chemistry.org
Aldehydes, Amine hydrochloridesCuSO₄ or Cu₂O, aq. TBHPAmidesUses economic amine salts organic-chemistry.org
3-Toluic acid, N,N-diethylformamidebcmim-Cu (MOF), TBHPN,N-diethyl-3-methylbenzamide>99% conversion, 95% isolated yield mdpi.com

These advanced methods provide valuable alternatives to traditional synthetic routes, often with improved efficiency and milder reaction conditions.

The provided search results contain spectroscopic information for various substituted benzamides, such as N,N-diethylbenzamide and other N,N-dialkylbenzamides with different substitution patterns on the aromatic ring. For instance, information on the synthesis of N,N-diethyl-2-hydroxybenzamide from methyl salicylate indicates a shift in the carbonyl (C=O) stretching frequency in the infrared (IR) spectrum from 1679.88 cm⁻¹ in the starting ester to 1631.67 cm⁻¹ in the resulting amide. However, this information does not pertain to the target molecule which has additional hydroxy and methoxy groups that would influence the spectral data.

Similarly, while ¹H and ¹³C NMR data are available for a variety of other benzamides, directly applying these to this compound would be speculative and would not meet the required standard of a detailed and accurate scientific article based on specific research findings for the compound .

Without access to published experimental spectra (¹H NMR, ¹³C NMR, 2D NMR, and IR) specifically for this compound, it is not possible to provide a thorough analysis of its molecular architecture, carbon skeleton, functional group vibrations, and connectivity as outlined in the request. A scientifically rigorous article of this nature necessitates actual spectral data for the compound of interest.

Therefore, the requested article focusing on the spectroscopic and advanced structural elucidation of this compound cannot be generated at this time due to the absence of the required primary scientific data. Further experimental research and publication of the findings for this specific chemical compound would be necessary to fulfill this request.

Spectroscopic and Advanced Structural Elucidation of N,n Diethyl 4 Hydroxy 2 Methoxy Benzamide

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Investigation

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic molecules. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, valuable information about the compound's elemental composition and structural motifs can be obtained.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. For N,N-Diethyl-4-hydroxy-2-methoxy-benzamide, the molecular formula is C₁₂H₁₇NO₃. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₇NO₃
Theoretical Monoisotopic Mass223.12085 Da
Theoretical Molecular Weight223.27 g/mol

Data inferred from the isomeric compound N,N-diethyl-2-hydroxy-4-methoxybenzamide. uni.lu

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific MS/MS data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation of similar compounds, such as N,N-Diethyl-4-hydroxybenzamide. massbank.eu

Upon electrospray ionization in positive ion mode, the molecule would be expected to form a protonated molecular ion [M+H]⁺. In a collision-induced dissociation (CID) experiment, this precursor ion would undergo fragmentation. Key fragmentation pathways would likely involve the cleavage of the amide group and rearrangements within the aromatic ring.

A probable primary fragmentation step would be the neutral loss of the diethylamino group or portions of it. Another significant fragmentation pathway for benzamides involves the cleavage of the C-N bond of the amide, leading to the formation of a benzoyl cation. The presence of the hydroxyl and methoxy (B1213986) groups on the aromatic ring would also influence the fragmentation, potentially leading to characteristic neutral losses.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of [this compound+H]⁺

m/z (predicted)Proposed Fragment Structure/Identity
224.1[M+H]⁺
151.0[M+H - C₄H₁₀N]⁺ (Loss of diethylamine)
123.0[151.0 - CO]⁺ (Loss of carbon monoxide from the benzoyl cation)

Fragmentation pathway predicted based on the analysis of related benzamide (B126) structures. massbank.eu

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, the molecular geometry and conformation can be inferred from crystallographic studies of analogous benzamide derivatives.

The core structure would feature a planar aromatic ring. The amide group, due to partial double bond character in the C-N bond, is also expected to be relatively planar. The dihedral angle between the plane of the aromatic ring and the plane of the amide group is a key conformational parameter in benzamides and can be influenced by steric and electronic effects of the substituents.

In the solid state, intermolecular hydrogen bonding is expected to play a significant role in the crystal packing. The hydroxyl group is a strong hydrogen bond donor, and the carbonyl oxygen of the amide is a hydrogen bond acceptor. These interactions would likely lead to the formation of extended networks in the crystal lattice. The diethyl groups will adopt a conformation that minimizes steric hindrance.

Table 3: Expected Bond Lengths and Angles for this compound Based on Analogous Structures

Bond/AngleExpected Value
C=O (amide)~1.24 Å
C-N (amide)~1.33 Å
Aromatic C-C~1.39 Å
O=C-N (amide)~122°

Values are estimations based on crystallographic data of similar benzamide-containing molecules.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula, which can be compared to the molecular formula determined by mass spectrometry to validate the compound's identity and purity.

For this compound (C₁₂H₁₇NO₃), the theoretical elemental composition can be calculated from its molecular formula.

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.0112144.1264.55
HydrogenH1.011717.177.69
NitrogenN14.01114.016.27
OxygenO16.00348.0021.49
Total 223.30 100.00

Experimental results from elemental analysis of a pure sample of this compound would be expected to closely match these theoretical percentages, typically within a ±0.4% margin of error, thus confirming the empirical formula and providing strong evidence for the compound's purity. This technique is often reported in the characterization of newly synthesized compounds. researchgate.net

Chemical Reactivity and Derivatization Studies of N,n Diethyl 4 Hydroxy 2 Methoxy Benzamide

Reactivity at the Amide Moiety

The N,N-disubstituted benzamide (B126) group is a robust functional group, yet it can undergo specific transformations under forcing conditions.

Hydrolysis under Acidic and Basic Conditions

Amides can be hydrolyzed to their constituent carboxylic acids and amines under both acidic and basic conditions. The reaction typically requires elevated temperatures.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. The collapse of this intermediate, followed by deprotonation, yields 4-hydroxy-2-methoxybenzoic acid and diethylamine (B46881). The diethylamine will be protonated under the acidic conditions to form a diethylammonium (B1227033) salt. hilarispublisher.com

Basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then expels the diethylamide anion, a poor leaving group. Protonation of the diethylamide anion by the solvent (water) yields diethylamine. The carboxylic acid is deprotonated under basic conditions to form a carboxylate salt. Subsequent acidic workup is required to obtain the neutral 4-hydroxy-2-methoxybenzoic acid.

Condition Reagents Products
Acidic HydrolysisH₂O, H⁺ (e.g., HCl, H₂SO₄), heat4-hydroxy-2-methoxybenzoic acid, Diethylammonium salt
Basic HydrolysisH₂O, OH⁻ (e.g., NaOH, KOH), heat; followed by H⁺ workup4-hydroxy-2-methoxybenzoic acid, Diethylamine

Reduction to Corresponding Amines or Aldehydes

The reduction of the amide moiety in N,N-Diethyl-4-hydroxy-2-methoxy-benzamide can lead to the corresponding amine. The reduction to an aldehyde is not a typical transformation for a tertiary amide under standard reducing conditions.

The most common method for the reduction of tertiary amides to amines involves the use of a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step mechanism. First, the hydride attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, with the oxygen atom coordinating to the aluminum species and being eliminated as a leaving group, forming a highly reactive iminium ion. A second hydride equivalent then rapidly adds to the iminium carbon to yield the final tertiary amine product, N,N-diethyl-(4-hydroxy-2-methoxybenzyl)amine. chemistrysteps.com

Transformation Reagents Product
Reduction to Amine1. LiAlH₄ in an ether solvent (e.g., THF, diethyl ether) 2. H₂O workupN,N-diethyl-(4-hydroxy-2-methoxybenzyl)amine

Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group is a versatile site for derivatization, readily undergoing alkylation and acylation reactions, and being susceptible to oxidation.

Alkylation and Acylation Reactions (Ether and Ester Formation)

The nucleophilic character of the phenolic oxygen allows for the formation of ethers and esters.

Alkylation (Ether Formation): In the presence of a base, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an Sₙ2 reaction to form an ether. This is a classic Williamson ether synthesis.

Acylation (Ester Formation): Phenols can be readily acylated to form esters. This can be achieved using an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine). mdpi.com The base serves to deprotonate the phenol (B47542), increasing its nucleophilicity, and also to neutralize the acidic byproduct (e.g., HCl). O-acylation is generally favored over C-acylation under these conditions. stackexchange.com

Reaction Reagents Product Type Example Product
AlkylationAlkyl halide (e.g., R-X), Base (e.g., K₂CO₃, NaH)EtherN,N-Diethyl-4-alkoxy-2-methoxy-benzamide
AcylationAcyl chloride (e.g., RCOCl) or Acid anhydride (e.g., (RCO)₂O), Base (e.g., Pyridine)Ester4-(N,N-diethylcarbamoyl)-3-methoxyphenyl acetate

Oxidation Pathways of Phenolic Hydroxyls

The electron-rich aromatic ring, activated by the strongly donating hydroxyl and methoxy (B1213986) groups, is susceptible to oxidation. The phenolic hydroxyl group itself can be oxidized, often leading to the formation of a quinone-type structure. The specific outcome can depend on the oxidizing agent used. For instance, treatment with strong oxidizing agents could potentially lead to dearomatization and the formation of a corresponding p-quinone. The presence of the electron-donating groups makes the benzene (B151609) ring more susceptible to oxidative degradation under harsh conditions.

Reactivity of the Methoxy Group

The methoxy group is generally stable, but the aryl methyl ether linkage can be cleaved under specific, often harsh, conditions to yield a phenol.

The most common method for the cleavage of aryl methyl ethers is the use of strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent. nih.govgvsu.educore.ac.ukufp.pt The reaction mechanism involves the formation of an adduct between the Lewis acidic boron and the ether oxygen. gvsu.edu This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond and formation of a phenoxy-boron species and methyl bromide. nih.govufp.pt Subsequent aqueous workup hydrolyzes the boron-oxygen bond to yield the free phenol. In the case of this compound, this reaction would result in the formation of N,N-Diethyl-2,4-dihydroxy-benzamide.

Transformation Reagents Product
Demethylation1. BBr₃ in an inert solvent (e.g., CH₂Cl₂) 2. H₂O workupN,N-Diethyl-2,4-dihydroxy-benzamide

Demethylation Strategies and Their Mechanistic Aspects

One of the most effective and widely used reagents for the demethylation of aryl methyl ethers is the Lewis acid boron tribromide (BBr₃). rsc.org The reaction proceeds under relatively mild conditions, typically in an inert solvent like dichloromethane (B109758) (DCM), and demonstrates high selectivity for methyl ethers over other functional groups like esters or double bonds. rsc.org

The mechanism of BBr₃-mediated demethylation involves several steps. core.ac.ukresearchgate.net Initially, the Lewis acidic boron atom coordinates to the oxygen atom of the methoxy group, forming an oxonium ion complex. This coordination makes the methyl group highly electrophilic. Subsequently, a bromide ion, either from the BBr₃ reagent or dissociated in solution, acts as a nucleophile and attacks the methyl carbon in an Sₙ2 reaction. researchgate.net This step results in the cleavage of the carbon-oxygen bond, producing bromomethane (B36050) and a phenoxydibromoborane intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the final phenolic product. chem-station.com Computational studies support a mechanism where one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether through sequential reactions. core.ac.ukresearchgate.net

Alternative strategies for O-demethylation include the use of strong Brønsted acids like hydrobromic acid (HBr). chem-station.comcommonorganicchemistry.com This method typically requires harsh conditions, such as heating at high temperatures, which can limit its applicability with sensitive substrates. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the adjacent methyl group. chem-station.com Strong nucleophiles, such as thiolates in polar aprotic solvents, can also effect demethylation through a nucleophilic substitution mechanism. commonorganicchemistry.com

Table 1: Reagents for O-Demethylation of Aryl Methyl Ethers
Reagent ClassSpecific ReagentTypical ConditionsMechanistic Principle
Lewis AcidsBoron Tribromide (BBr₃)DCM, -78°C to RTLewis acid coordination followed by Sₙ2 attack by Br⁻. rsc.orgchem-station.com
Aluminum Chloride (AlCl₃)DCM or MeCN, heatLewis acid-assisted C-O bond cleavage. chem-station.com
Brønsted AcidsHydrobromic Acid (HBr, 47%)High temperature (e.g., 130°C), often with Acetic AcidProtonation of ether oxygen followed by Sₙ2 attack by Br⁻. chem-station.com
NucleophilesThiolates (e.g., Sodium thiophenoxide)Polar aprotic solvent (e.g., DMF), heatDirect Sₙ2 displacement of the methyl group. commonorganicchemistry.com

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (SₑAr) is a fundamental class of reactions for modifying the benzene nucleus. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents. wikipedia.org

The benzene ring of the title compound has three available positions for substitution: C3, C5, and C6. The regioselectivity is governed by the electronic properties of the hydroxyl, methoxy, and diethylamide groups. wikipedia.org

Hydroxyl (-OH) at C4: This is a strongly activating group due to the ability of its oxygen lone pairs to donate electron density into the ring via resonance (+M effect). It strongly directs incoming electrophiles to the ortho positions (C3 and C5). masterorganicchemistry.com

Methoxy (-OCH₃) at C2: This is also a strongly activating, ortho, para-directing group for the same reason as the hydroxyl group. It directs electrophiles to its ortho position (C3) and its para position (C5). masterorganicchemistry.com

N,N-Diethylcarboxamide (-CONEt₂) at C1: This group is deactivating due to the electron-withdrawing nature of the carbonyl group via both resonance and induction (-M, -I effects). It acts as a meta-director, guiding electrophiles to the C3 and C5 positions relative to itself. masterorganicchemistry.com

When multiple substituents are present, the directing effect is a concert of their individual influences. In cases of conflict, the most powerfully activating group typically controls the regioselectivity. ulethbridge.ca For this compound, both the -OH and -OCH₃ groups are strong activators and their directing effects are synergistic. Both groups strongly activate positions C3 and C5. The deactivating amide group also directs to C3 and C5, meaning all three groups direct incoming electrophiles to the same positions. Position C6 is meta to the strongly activating -OH and -OCH₃ groups, making it the least favorable site for electrophilic attack.

Between C3 and C5, position C5 is electronically favored as it is para to the methoxy group and ortho to the hydroxyl group. Position C3 is ortho to both activating groups, which also makes it highly electron-rich, but it may be subject to greater steric hindrance from the adjacent methoxy and amide groups. Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position.

Table 2: Analysis of Substituent Directing Effects
PositionEffect from -OH (at C4)Effect from -OCH₃ (at C2)Effect from -CONEt₂ (at C1)Overall Predicted Reactivity
C3Ortho (Activating)Ortho (Activating)Meta (Directing)Highly Activated, but potentially sterically hindered.
C5Ortho (Activating)Para (Activating)Meta (Directing)Highly Activated, likely the major site of substitution.
C6Meta (Deactivating)Meta (Deactivating)Ortho (Deactivating)Strongly Deactivated.

While specific studies on the title compound are not extensively reported, the outcomes of nitration, halogenation, and sulfonation can be predicted based on the reactivity of similarly activated phenolic and resorcinol (B1680541) systems. researchgate.netdergipark.org.tr

Nitration: The introduction of a nitro group (-NO₂) typically employs a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org Given the high activation of the ring, milder nitrating agents such as ammonium (B1175870) nitrate (B79036) with an acid catalyst may also be effective. dergipark.org.tr The reaction is expected to yield primarily 5-nitro-N,N-diethyl-4-hydroxy-2-methoxy-benzamide.

Halogenation: The introduction of a halogen (Cl, Br, I) onto a highly activated aromatic ring can often proceed without a Lewis acid catalyst. Reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used for bromination. researchgate.net The reaction with this compound would predictably lead to substitution at the C5 position, yielding the 5-halo derivative.

Sulfonation: Aromatic sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid or sulfur trioxide (SO₃). wikipedia.org This reaction is reversible. wikipedia.org For the target molecule, the sulfonation would occur at the most activated and sterically accessible C5 position.

Table 3: Typical Reagents for Electrophilic Aromatic Substitution
ReactionCommon ReagentsElectrophilePredicted Major Product
NitrationHNO₃ / H₂SO₄NO₂⁺5-Nitro derivative
BrominationBr₂ / FeBr₃ or Br₂ in AcOHBr⁺5-Bromo derivative
ChlorinationCl₂ / AlCl₃Cl⁺5-Chloro derivative
SulfonationFuming H₂SO₄ (SO₃)SO₃ or HSO₃⁺5-Sulfonic acid derivative

Directed Functionalization of the Aromatic Nucleus via Metalation

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings, acting as a complementary method to classical electrophilic substitution. baranlab.org The reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a Directed Metalation Group (DMG) by a strong organolithium base. The resulting aryllithium intermediate can then react with a wide range of electrophiles. ulethbridge.ca

For this compound, three groups can potentially direct the lithiation: the amide, the methoxy group, and the hydroxyl group.

N,N-Diethylcarboxamide Group: The tertiary amide is one of the most powerful DMGs due to its ability to chelate the lithium cation, directing the base to deprotonate the adjacent C-H bond at the C6 position. sci-hub.se

Methoxy Group: The methoxy group is also a known DMG, albeit weaker than the amide, and would direct lithiation to the C3 position. unblog.fr

Hydroxyl Group: The phenolic proton is the most acidic proton in the molecule and will be rapidly deprotonated by the organolithium base before any C-H deprotonation occurs. This forms a lithium phenoxide (-O⁻Li⁺) in situ. This phenoxide group is itself a powerful ortho-director, activating the C3 and C5 positions for metalation. uwindsor.ca

The final regiochemical outcome depends on the competition between these directing groups. A hierarchy of directing ability has been established, with amide and phenoxide groups being among the strongest. baranlab.orguwindsor.ca In this molecule, the directing effects of the in situ-generated lithium phenoxide (at C4) and the methoxy group (at C2) are cooperative, both strongly favoring deprotonation at the C3 position. The directing effect of the amide group towards C6 is likely to be overcome by the synergistic activation at C3. Therefore, treatment with an organolithium base like n-butyllithium or sec-butyllithium (B1581126) is expected to result in selective lithiation at the C3 position. Quenching this aryllithium species with an electrophile (E⁺) would introduce a new substituent at C3.

Table 4: Reagents and Electrophiles in Directed ortho-Metalation
ComponentExamplesFunction
Organolithium Basen-BuLi, s-BuLi, t-BuLi, LDADeprotonates the most acidic proton (O-H) followed by regioselective C-H deprotonation. baranlab.org
AdditiveTMEDA (Tetramethylethylenediamine)Breaks up organolithium aggregates, increasing basicity and reaction rate. baranlab.org
Electrophile (E⁺)I₂, Br₂, C₂Cl₆Introduces a halogen (I, Br, Cl).
DMF, R-CHOIntroduces a formyl (-CHO) or hydroxymethyl (-CH(OH)R) group.
CO₂Introduces a carboxylic acid group (-COOH).
(CH₃)₃SiCl (TMSCl)Introduces a trimethylsilyl (B98337) group (-Si(CH₃)₃).

Computational and Theoretical Investigations of this compound Remain Largely Unexplored

Despite the growing interest in the computational analysis of organic molecules for drug discovery and material science, a thorough review of published scientific literature reveals a significant lack of specific theoretical and computational studies focused exclusively on the chemical compound this compound. While computational methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are powerful tools for elucidating the electronic structure, reactivity, and potential interactions of molecules, their application to this particular benzamide derivative has not been detailed in available research.

Similarly, investigations into the conformational landscape and solvent effects of this compound through molecular dynamics simulations are not present in the current body of scientific literature. Furthermore, conceptual theoretical structure-activity relationship (SAR) studies and in silico assessments of substituent effects, which are crucial for rational ligand design, have not been reported specifically for this compound.

While computational studies have been conducted on various other benzamide derivatives, the strict focus on this compound as per the inquiry's parameters means that data from related but distinct molecules cannot be substituted. The unique electronic and steric effects arising from the specific arrangement of the diethylamide, hydroxyl, and methoxy groups on the benzamide scaffold necessitate dedicated computational analysis.

Therefore, the detailed subsections outlined in the user's request—including DFT for geometry optimization, FMO analysis (HOMO-LUMO gap), MEP and charge distribution, molecular dynamics simulations, and theoretical SAR—cannot be populated with scientifically accurate and specific findings for this compound at this time. The absence of such focused research precludes the generation of the requested data tables and in-depth discussion of its computational chemistry. This highlights a gap in the current research landscape and suggests an opportunity for future computational studies to characterize this compound.

Computational Chemistry and Theoretical Investigations of N,n Diethyl 4 Hydroxy 2 Methoxy Benzamide

Theoretical Structure-Activity Relationship (SAR) and Ligand Design Principles (conceptual)

Conceptual Molecular Docking and Protein Binding Site Analysis (without specific biological targets or clinical implications)

In the realm of computational chemistry, molecular docking is a pivotal technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method provides insights into the molecular interactions that govern the binding process, offering a theoretical framework for understanding the affinity and specificity of a ligand, such as N,N-Diethyl-4-hydroxy-2-methoxy-benzamide, for a protein's binding site. The analysis is conceptual and serves to illustrate the potential interaction patterns of the molecule without referencing specific biological functions or outcomes.

Molecular docking simulations begin with the three-dimensional structures of both the ligand (this compound) and a generic protein receptor. The process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site. semanticscholar.org These interactions are then evaluated using a scoring function, which estimates the binding free energy of the complex. nih.gov A lower binding energy generally indicates a more stable and favorable interaction.

The binding affinity is influenced by a variety of intermolecular forces. For a molecule with the structural features of this compound—a hydroxyl group, a methoxy (B1213986) group, and a diethylamide moiety—several types of interactions are conceptually plausible. These include:

Hydrogen Bonds: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, methoxy, and amide carbonyl groups can serve as hydrogen bond acceptors. These interactions with complementary amino acid residues in a protein's binding site are crucial for stabilizing the ligand-protein complex. mdpi.com

Hydrophobic Interactions: The ethyl groups of the diethylamide and the aromatic benzene (B151609) ring can engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic ring of the benzamide (B126) core can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov

To illustrate these concepts, a hypothetical molecular docking simulation of this compound with a generic protein binding site is presented. The results, including the binding energy and the types of interactions with specific (but conceptually generic) amino acid residues, are summarized in the interactive data table below.

Interactive Data Table: Conceptual Molecular Docking Results Below is a hypothetical representation of molecular docking data for this compound with a generic protein binding site. The binding energy is a measure of the affinity of the compound for the binding site, with more negative values indicating stronger binding. The interacting residues are the amino acids in the binding site that form key interactions with the compound.

Binding Energy (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
-8.5SerineHydrogen Bond
TyrosineHydrogen Bond, π-π Stacking
LeucineHydrophobic
ValineHydrophobic
Phenylalanineπ-π Stacking

Protein binding site analysis is a complementary computational approach that focuses on identifying and characterizing the cavities on a protein's surface that are suitable for ligand binding. nih.gov This analysis considers factors such as the size, shape, and physicochemical properties of the pocket. For a molecule like this compound, an ideal binding site would possess a combination of polar and nonpolar features to accommodate its distinct functional groups.

The analysis of a protein's binding site can reveal key amino acid residues that are critical for ligand recognition and binding. These "hot spots" often contribute significantly to the binding energy. In a conceptual analysis, the binding site for this compound would likely feature a combination of:

A hydrogen-bonding network: Capable of interacting with the hydroxyl, methoxy, and amide functionalities.

A hydrophobic pocket: To accommodate the diethyl groups and the aromatic ring.

An aromatic pocket: To facilitate π-π stacking interactions.

The table below provides a conceptual overview of the types of amino acid residues that could potentially line a binding site for this compound and the nature of their interactions.

Interactive Data Table: Conceptual Protein Binding Site Analysis This table outlines the potential interactions between the functional groups of this compound and the amino acid residues within a hypothetical protein binding site. This illustrates the types of chemical environments that would favor the binding of this compound.

Functional Group of CompoundPotential Interacting Amino Acid ResidueType of Interaction
Hydroxyl (-OH)Aspartic Acid, Glutamic Acid, SerineHydrogen Bond
Methoxy (-OCH3)Asparagine, GlutamineHydrogen Bond
Amide Carbonyl (C=O)Arginine, LysineHydrogen Bond
Diethyl Groups (-N(CH2CH3)2)Alanine, Valine, Leucine, IsoleucineHydrophobic
Benzene RingPhenylalanine, Tyrosine, Tryptophanπ-π Stacking

It is important to emphasize that these computational investigations are theoretical in nature and provide a conceptual framework for understanding the potential molecular interactions of this compound. The actual binding behavior would be dependent on the specific topology and amino acid composition of a given protein's binding site.

Potential Academic and Non Clinical Research Applications of N,n Diethyl 4 Hydroxy 2 Methoxy Benzamide

Role as a Synthetic Intermediate for Novel Organic Compounds

As a functionalized aromatic molecule, N,N-Diethyl-4-hydroxy-2-methoxy-benzamide possesses several reactive sites that could theoretically be exploited in the synthesis of more complex organic compounds. These include the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring, the amide functionality, and the aromatic ring itself, which can undergo electrophilic substitution.

Precursor in Complex Molecule Synthesis

Theoretically, the hydroxyl and methoxy groups of this compound could serve as handles for further chemical transformations. For instance, the hydroxyl group can be alkylated, acylated, or used to form ethers, while the methoxy group could potentially be cleaved to yield a dihydroxy derivative. The amide group itself is a versatile functional group in organic synthesis.

However, a comprehensive review of scientific literature does not yield specific examples of this compound being used as a precursor in the total synthesis of complex natural products or other intricate molecular architectures. Research on related N,N-diethylbenzamides has demonstrated their synthesis through methods like the Mitsunobu reaction, which couples a benzoic acid with diethylamine (B46881). acs.org This suggests that while synthetic routes to such compounds are established, their subsequent use as building blocks in complex synthesis is not yet a well-documented area of research.

Building Block for Heterocyclic Systems

The ortho positioning of the hydroxyl and methoxy groups, along with the amide functionality, could theoretically facilitate the construction of heterocyclic systems. Cyclization reactions involving these groups could potentially lead to the formation of benzoxazine (B1645224) or other related heterocyclic scaffolds. Such structures are of interest in medicinal chemistry and materials science.

Despite this theoretical potential, there is currently a lack of published research demonstrating the use of this compound as a building block for the synthesis of heterocyclic compounds.

Application in Materials Science Research (e.g., Polymer Chemistry, Supramolecular Assemblies)

The application of this compound in materials science remains an unexplored field. The presence of a hydrogen bond donor (hydroxyl group) and acceptor (amide carbonyl and methoxy group) suggests the potential for this molecule to participate in the formation of supramolecular assemblies through hydrogen bonding interactions.

However, no studies have been found that specifically investigate the role of this compound in polymer chemistry or the formation of supramolecular structures. Research in this area is required to determine if its molecular structure can be leveraged to create novel materials with interesting properties.

Development as Chemical Probes for Fundamental Biological Mechanism Studies (Non-Clinical)

Substituted benzamides have been investigated as ligands for various biological targets. For instance, some benzamides exhibit affinity for dopamine (B1211576) receptors. nih.govsoton.ac.uk This has led to the development of related molecules as probes for studying neurological pathways. A notable example is the development of a radiolabeled analog, 4-¹¹C-Methoxy N-(2-Diethylaminoethyl) Benzamide (B126), as a PET imaging probe to target melanoma. google.com This compound, while structurally different from this compound, highlights the potential of the benzamide scaffold in designing molecular probes.

Currently, there is no direct scientific literature describing the development or use of this compound as a chemical probe for studying fundamental biological mechanisms. Its potential in this area would depend on its affinity and selectivity for a specific biological target, which has not yet been reported.

Contributions to Mechanistic Organic Chemistry through Reaction Studies

The study of reaction mechanisms involving substituted benzamides can provide valuable insights into fundamental organic chemistry principles. The electronic effects of the hydroxyl and methoxy substituents on the reactivity of the aromatic ring and the amide group in this compound could be a subject of such studies.

While general mechanistic studies on reactions involving benzamides exist, such as the Mitsunobu reaction for their synthesis, acs.org specific mechanistic investigations focusing on this compound are not available in the current body of scientific literature. Detailed kinetic and computational studies would be necessary to elucidate the specific contributions of its substituent pattern to reaction outcomes and mechanisms.

Analysis of Patent Literature for Chemical Synthesis and Non-Prohibited Industrial Uses

A review of patent literature does not reveal any patents that specifically claim the synthesis or non-prohibited industrial application of this compound. While numerous patents exist for the synthesis and use of various other substituted benzamides in a wide range of applications, including pharmaceuticals and agriculture, this particular compound does not appear to be a subject of current industrial development based on publicly available patent filings. The existing patents often focus on related structures with different substitution patterns on the benzamide core.

Compound NameCAS NumberMolecular FormulaApplication/Research Area (if available for related compounds)
This compoundNot availableC12H17NO3The focus of this article; specific applications not documented.
N,N-diethyl-4-methoxybenzamide7465-86-3C12H17NO2Mentioned as a product of the Mitsunobu reaction. acs.org
4-¹¹C-Methoxy N-(2-Diethylaminoethyl) BenzamideNot availableC14H22N2O2Developed as a PET imaging probe for melanoma. google.com
Sulpiride15676-16-1C15H23N3O4SA substituted benzamide with antipsychotic properties. nih.govsoton.ac.uk
Amisulpride71675-85-9C17H27N3O4SA substituted benzamide used for dysthymia and schizophrenia. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.